2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride) is a deuterated derivative of Alfuzosin, an alpha-1 adrenergic antagonist primarily used in the treatment of benign prostatic hyperplasia. The presence of deuterium enhances its utility in scientific research, particularly in pharmacokinetics and receptor studies. This compound is classified as a small molecule and is primarily utilized in research settings to investigate the behavior of alpha-1 adrenergic receptors and their physiological implications.
The synthesis of 2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride) involves several steps starting from the parent compound, Alfuzosin. The key aspect of this synthesis is the deuteration process, which replaces hydrogen atoms with deuterium.
The molecular formula for 2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride) is with a molecular weight of 424.9 g/mol. The IUPAC name is:
The structure consists of a quinazoline core with a furan carboxamide side chain and deuterated methyl group modifications that facilitate its role in receptor studies.
2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride) can undergo various chemical reactions:
The mechanism of action for 2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride) mirrors that of its parent compound Alfuzosin. It functions as an alpha-1 adrenergic antagonist:
The compound exhibits stability under normal laboratory conditions but should be stored away from light to prevent degradation.
Scientific Uses
This comprehensive analysis underscores the importance of 2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride) in both medicinal chemistry and pharmacological research contexts.
CAS No.: 2322-77-2
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.:
CAS No.:
CAS No.: 668462-13-3